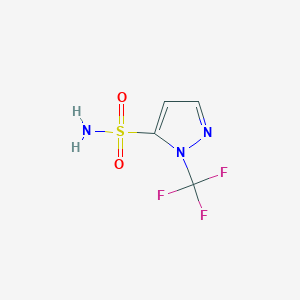
1-(trifluoromethyl)-1H-pyrazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoromethyl)-1H-pyrazole-5-sulfonamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further substituted with a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(trifluoromethyl)-1H-pyrazole-5-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of trifluoromethyl ketones with hydrazine derivatives to form the pyrazole ring, followed by sulfonation to introduce the sulfonamide group . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of production .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Trifluoromethyl)-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(Trifluoromethyl)-1H-pyrazole-5-sulfonamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(trifluoromethyl)-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form strong hydrogen bonds with target proteins, leading to inhibition or modulation of their activity . These interactions can affect various biochemical pathways, making the compound a potent modulator of biological processes .
Comparación Con Compuestos Similares
Fluoxetine: A well-known pharmaceutical compound with a trifluoromethyl group, used as an antidepressant.
Celecoxib: An anti-inflammatory drug that also contains a trifluoromethyl group.
Fipronil: An agrochemical used as an insecticide, featuring a trifluoromethyl group.
Uniqueness: 1-(Trifluoromethyl)-1H-pyrazole-5-sulfonamide stands out due to its combination of a pyrazole ring and a sulfonamide group, which imparts unique chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C4H4F3N3O2S |
|---|---|
Peso molecular |
215.16 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)pyrazole-3-sulfonamide |
InChI |
InChI=1S/C4H4F3N3O2S/c5-4(6,7)10-3(1-2-9-10)13(8,11)12/h1-2H,(H2,8,11,12) |
Clave InChI |
ROZLMIHUGYTAEG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N(N=C1)C(F)(F)F)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-methylpropoxy)propanoic acid](/img/structure/B13505117.png)
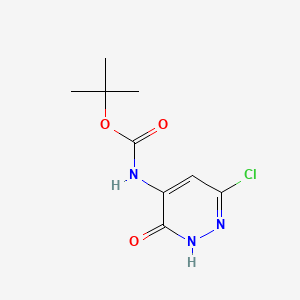
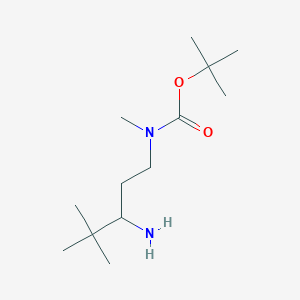
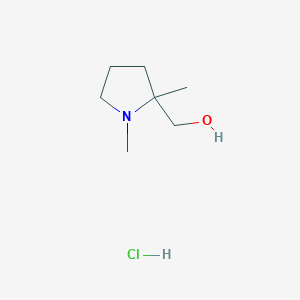
![{Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanyl}one](/img/structure/B13505134.png)
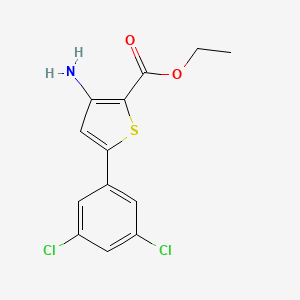

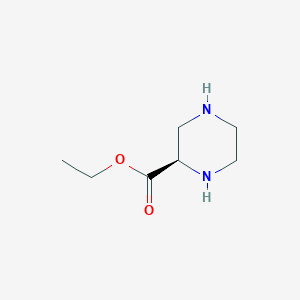
![(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol](/img/structure/B13505173.png)
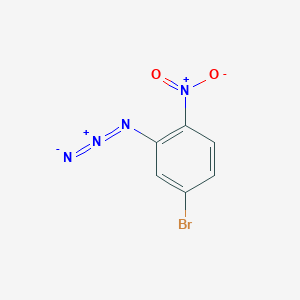
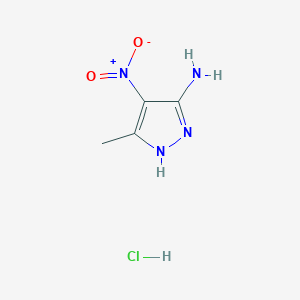
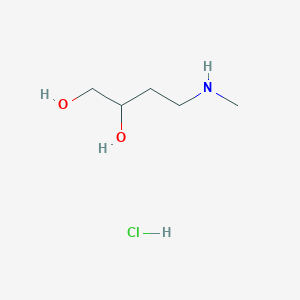
![Methyl 2-[(2-aminoethyl)sulfanyl]benzoate](/img/structure/B13505192.png)
![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13505194.png)
